molecular formula C13H20O2 B13764050 1,2-Benzenediol,3-(1,1-dimethylethyl)-6-(1-methylethyl)-

1,2-Benzenediol,3-(1,1-dimethylethyl)-6-(1-methylethyl)-

Cat. No.: B13764050
M. Wt: 208.30 g/mol
InChI Key: DTPDBQMCGXUHPY-UHFFFAOYSA-N
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Description

1,2-Benzenediol,3-(1,1-dimethylethyl)-6-(1-methylethyl)-(9CI) is a chemical compound that belongs to the class of substituted benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring, along with additional alkyl substituents. This particular compound features a tert-butyl group and an isopropyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol,3-(1,1-dimethylethyl)-6-(1-methylethyl)-(9CI) typically involves the alkylation of catechol (1,2-benzenediol) with appropriate alkyl halides under basic conditions. The reaction may proceed as follows:

    Starting Material: Catechol (1,2-benzenediol)

    Reagents: tert-Butyl bromide and isopropyl bromide

    Catalyst: A strong base such as potassium carbonate (K2CO3)

    Solvent: An aprotic solvent like dimethylformamide (DMF)

    Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete alkylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol,3-(1,1-dimethylethyl)-6-(1-methylethyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents like sodium borohydride (NaBH4).

    Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium

    Reduction: NaBH4 in methanol or ethanol

    Substitution: Alkyl halides in the presence of a base

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydroxy derivatives

    Substitution: Various substituted benzenediols

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol,3-(1,1-dimethylethyl)-6-(1-methylethyl)-(9CI) depends on its specific application:

    Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: It may induce apoptosis in cancer cells through various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenediol (Catechol): Lacks the alkyl substituents, making it more reactive.

    1,4-Benzenediol (Hydroquinone): Different position of hydroxyl groups, leading to different reactivity and applications.

    2,3-Dimethyl-1,4-benzenediol: Similar structure but different substitution pattern.

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

3-tert-butyl-6-propan-2-ylbenzene-1,2-diol

InChI

InChI=1S/C13H20O2/c1-8(2)9-6-7-10(13(3,4)5)12(15)11(9)14/h6-8,14-15H,1-5H3

InChI Key

DTPDBQMCGXUHPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=C(C=C1)C(C)(C)C)O)O

Origin of Product

United States

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